

Precision Substrate Profiling: The H1-7 (RRKASGP) Peptide in Kinase Development

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: H1-7 Acetate

Cat. No.: B8230952

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Executive Summary

The H1-7 peptide (Sequence: Arg-Arg-Lys-Ala-Ser-Gly-Pro) is a highly specific synthetic substrate derived from the phosphorylation site of Histone H1. It is primarily utilized to assay the activity of cAMP-dependent protein kinase (PKA). Unlike generic substrates, H1-7 offers a distinct kinetic profile characterized by a high-affinity basic residue cluster (Arg-Arg-Lys) upstream of the serine phosphorylation site. This guide provides a comprehensive technical analysis of **H1-7 acetate**, detailing its molecular architecture, mechanistic interaction with PKA, and validated protocols for kinetic profiling in drug discovery and signal transduction research.

Molecular Architecture & Physicochemical Properties[1]

Sequence Identity

- Sequence: Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRKASGP)[1][2]
- Synonyms: H1-7, Histone H1 (1-7) fragment.[1]
- CAS Number: 65189-70-0[2]

- Molecular Weight: 770.9 Da (free base).[2]
- Isoelectric Point (pI): ~12.0 (Highly Basic due to Arg/Lys content).

Structural Basis of Kinase Recognition

The efficacy of H1-7 as a PKA substrate is dictated by its consensus recognition motif. PKA is a basophilic kinase that preferentially phosphorylates serine or threonine residues in the context of arginine residues at positions -2 and -3 relative to the phosphorylation site.

Position	Residue	Function	Mechanistic Role
1	Arg (R)	P-4 Determinant	Electrostatic anchor to the kinase active site.
2	Arg (R)	P-3 Determinant	Critical basic residue; interacts with acidic residues in the PKA catalytic cleft.
3	Lys (K)	P-2 Determinant	Enhances binding affinity; differentiates H1-7 from less specific substrates.
4	Ala (A)	P-1 Spacer	Small non-polar residue ensuring optimal steric positioning of the Serine.
5	Ser (S)	Acceptor	The nucleophilic hydroxyl group targets the -phosphate of ATP.
6-7	Gly-Pro	P+1/P+2	C-terminal cap; Proline restricts conformational flexibility, locking the peptide in a recognizable state.

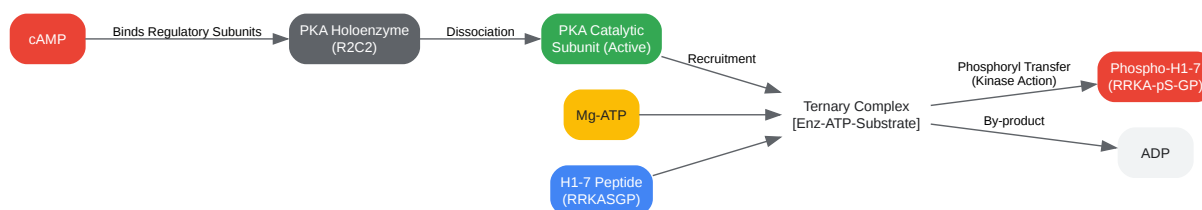
Key Insight: The "RRK" motif creates a dense positive charge cluster, making H1-7 an aggressive substrate for PKA, often showing different kinetic parameters (

) compared to the classic "Kemptide" (LRRASLG).

Mechanistic Action: The Phosphorylation Cascade

The phosphorylation of H1-7 by PKA is a sequential ordered mechanism. The PKA catalytic subunit first binds MgATP, followed by the H1-7 peptide. The transfer of the phosphoryl group occurs via a direct nucleophilic attack.

Signaling Pathway Visualization



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Figure 1: The activation of PKA by cAMP and the subsequent catalytic phosphorylation of the H1-7 substrate.

Experimental Framework: Validated Protocols Reconstitution and Handling

H1-7 is typically supplied as an acetate salt. Acetate counterions are less hygroscopic than trifluoroacetate (TFA) salts and are generally preferred for cell-based or enzymatic assays to avoid TFA toxicity or pH shifts.

- Solvent: Reconstitute in sterile, deionized water or 50 mM Tris-HCl (pH 7.4).
- Concentration: Prepare a stock solution of 1–5 mM.
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Radiometric Kinase Assay (P-ATP)

This is the "Gold Standard" for determining specific activity and kinetic constants.

Reagents:

- Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
- Substrate: H1-7 Peptide (Final conc: 50–200 μM).
- ATP Mix: 50 μM cold ATP spiked with [γ-³²P]ATP (approx. 500 cpm/pmol).
- Stop Solution: 75 mM Phosphoric Acid.

Workflow:

- Equilibration: Mix 20 μL of Kinase Buffer and 5 μL of H1-7 substrate in a microcentrifuge tube.
- Initiation: Add 5 μL of PKA catalytic subunit (0.1–10 nM final).
- Start Reaction: Add 20 μL of ATP Mix. Incubate at 30°C for 5–15 minutes.
- Termination: Spot 25 μL of the reaction mixture onto P81 phosphocellulose paper squares.

- Wash: Immediately immerse papers in 75 mM phosphoric acid. Wash 4 times (5 min each) to remove unreacted ATP.
- Quantification: Dry papers and count via liquid scintillation.

Data Analysis: Calculate kinase activity using the equation:

Protocol B: Fluorescence Polarization (High-Throughput)

For non-radioactive screening, use a metal-ion dependent binding sensor (e.g., IMAP) or a specific anti-phospho-serine antibody.

Workflow:

- Reaction: Incubate PKA, H1-7 (fluorescein-labeled if using FP direct binding, or unlabeled if using antibody detection), and ATP in 384-well plates.
- Detection: Add Binding Reagent (M(III)-nanoparticles). The phosphorylated H1-7 binds the nanoparticles, increasing molecular volume.
- Read: Measure Fluorescence Polarization (mP). High mP indicates phosphorylation.

Kinetic Profiling & Interpretation[4]

When characterizing H1-7 against PKA, researchers often compare it to Kemptide. H1-7 typically exhibits a distinct

due to the extra Arginine residue.

Comparative Kinetic Table (Representative Values):

Parameter	H1-7 (RRKASGP)	Kemptide (LRRASLG)	Interpretation
(M)	10 – 30	5 – 20	H1-7 may have slightly higher (lower affinity) in some isoforms due to steric bulk of the extra Arg.
	High	High	Both are rapidly phosphorylated.
Specificity	PKA, PKC (weak)	PKA (Highly Specific)	The "RRK" motif is extremely selective for PKA.
pI	~12.0	~11.0	H1-7 is more basic; binds stronger to cation exchange papers (P81).

Self-Validating Check: If the assay yields high background on P81 paper, it indicates that the washing steps are insufficient for the highly basic H1-7 peptide. Increase the volume of phosphoric acid or the number of washes.

References

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Sources

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- [3. pnas.org \[pnas.org\]](#)
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